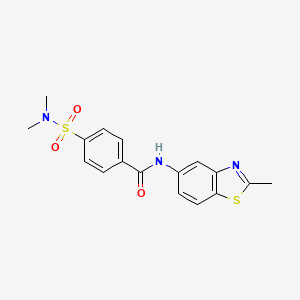

4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-11-18-15-10-13(6-9-16(15)24-11)19-17(21)12-4-7-14(8-5-12)25(22,23)20(2)3/h4-10H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYLUZBOASXPKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of the Benzamide Group: This step may involve the reaction of the benzothiazole derivative with a benzoyl chloride or a similar reagent.

Addition of the Dimethylsulfamoyl Group: This can be done by reacting the intermediate with dimethylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dimethylsulfamoyl group.

Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide may have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide would depend on its specific interactions with biological targets. This could involve:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other benzamide derivatives, particularly those featuring sulfonamide or heterocyclic substituents. Key analogues include:

Key Observations :

- Sulfonamide vs. Thiazolidinone: The dimethylsulfamoyl group in the target compound differs from the thiazolidinone ring in (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide. Thiazolidinones are associated with antidiabetic activity via PPARγ modulation , whereas sulfonamides often exhibit kinase inhibition or antibacterial effects.

- Benzothiazole vs. Benzimidazole: The 2-methylbenzothiazole moiety in the target compound contrasts with the 5-methylbenzimidazole in N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide. Benzimidazoles are known for anticancer activity (e.g., tubulin inhibition) , while benzothiazoles are explored for antimicrobial and anti-inflammatory roles.

Pharmacological and Physicochemical Properties

- Solubility: The dimethylsulfamoyl group may enhance aqueous solubility compared to non-polar analogues like the benzimidazole derivatives, which rely on hydrazone linkages for solubility modulation .

Biological Activity

4-(Dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Its unique structural features contribute to various biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C17H17N3O3S

- Molecular Weight : 375.5 g/mol

- IUPAC Name : 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

The biological activity of 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is attributed to its interaction with specific molecular targets:

- Antibacterial Activity : The compound inhibits bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation.

- Anti-inflammatory Activity : It exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in the inflammatory pathway .

Antibacterial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. In vitro studies show that 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Antifungal Activity

The compound also displays antifungal properties. It has been tested against common fungal pathogens and shown to inhibit their growth effectively.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

Anti-inflammatory Activity

In studies examining its anti-inflammatory effects, the compound demonstrated a reduction in pro-inflammatory cytokines in cell culture models. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

-

In Silico Studies : Computational docking studies have indicated that benzothiazole derivatives can bind effectively to acetylcholinesterase (AChE), suggesting potential use in neurodegenerative diseases like Alzheimer's .

- The compound's binding affinity was compared with known inhibitors such as curcumin, demonstrating promising results.

- In Vitro Evaluations : A study involving the synthesis and characterization of related benzothiazole derivatives showed that modifications in structure can enhance biological activity. For instance, compounds with additional functional groups exhibited increased potency against bacterial and fungal strains .

- Toxicity Assessments : Toxicity evaluations indicated that while some derivatives showed moderate cytotoxicity, the safety profile of 4-(dimethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide remains favorable for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.